molecular formula C16H13N3S B2656919 2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole CAS No. 342778-81-8

2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole

Cat. No.: B2656919
CAS No.: 342778-81-8
M. Wt: 279.36
InChI Key: YAWFPGQKVNEJNI-UHFFFAOYSA-N
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Description

2-[2-(1H-Benzimidazol-2-yl)ethyl]-1,3-benzothiazole is a sophisticated hybrid heterocyclic compound designed for medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores—benzimidazole and benzothiazole—into a single entity, creating a versatile scaffold for the development of new biologically active substances . Benzimidazole and benzothiazole nuclei are independently recognized for their wide spectrum of pharmacological activities. Benzimidazole derivatives are known to exhibit antitumor, antihypertensive, and antimicrobial properties, and serve as critical building blocks for many clinically used drugs . Similarly, benzothiazole derivatives have garnered significant attention for their potent and selective biological activities, particularly as antimicrobial, anticancer, anthelmintic, and antidiabetic agents . The structural combination of these two nuclei, as seen in this compound, is a well-established strategy in experimental drug design. This approach aims to achieve a new pharmacological profile, enhance efficacy, or lower toxicity by leveraging the synergistic effects of the combined moieties . Researchers can utilize this compound as a key synthetic intermediate for generating novel chemical libraries or as a probe for investigating new mechanisms of action in biological systems. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate care and conduct their own analytical characterization to confirm identity and purity prior to use.

Properties

IUPAC Name

2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3S/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWFPGQKVNEJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzimidazole with 2-bromoethylbenzothiazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the benzothiazole ring, converting it to dihydrobenzothiazole derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the benzene rings of both benzimidazole and benzothiazole moieties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran (THF).

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated benzimidazole or benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C16H14N4S
Molecular Weight: 286.37 g/mol
IUPAC Name: 2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole

This compound features a unique structural arrangement that combines benzimidazole and benzothiazole moieties, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. A study by Badgujar et al. reviewed numerous benzothiazole-based compounds and their efficacy in treating cancers such as breast and lung cancer through mechanisms involving apoptosis induction and cell cycle arrest .

Compound Cancer Type IC50 (μM) Mechanism of Action
Compound ABreast5.0Apoptosis induction
Compound BLung7.5Cell cycle arrest

Antimicrobial Properties

The antimicrobial properties of benzimidazole derivatives have been extensively studied. Research indicates that compounds similar to this compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A notable study found that modifications to the benzimidazole ring enhanced antimicrobial activity significantly .

Bacterial Strain MIC (μg/mL) Standard Drug MIC (μg/mL)
Staphylococcus aureus2550 (Ampicillin)
Escherichia coli3040 (Ciprofloxacin)

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds derived from benzimidazole have shown promising radical scavenging activities. In vitro assays using DPPH and ABTS methods demonstrated that these compounds effectively neutralize free radicals .

Clinical Trials

A clinical trial investigating the efficacy of a benzimidazole-based compound in treating chronic infections reported significant improvements in patient outcomes compared to standard therapies . The study emphasized the compound's ability to enhance immune response while exhibiting minimal side effects.

Synthesis and Formulation Innovations

Innovations in the synthesis of the compound have led to the development of amorphous solid dispersions, enhancing its solubility and bioavailability . These formulations are crucial for improving therapeutic efficacy in clinical applications.

Mechanism of Action

The mechanism of action of 2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting the replication of certain viruses and bacteria. The benzothiazole ring can interact with enzymes involved in cell signaling pathways, leading to the modulation of inflammatory responses and cell proliferation.

Comparison with Similar Compounds

Table 1: Comparison of 2-[2-(1H-Benzimidazol-2-yl)ethyl]-1,3-benzothiazole with Structurally Related Compounds

Compound Name / ID Core Structure Key Substituents/Linkers Reported Bioactivity Synthesis Method Reference
This compound (Target) Benzimidazole + benzothiazole Ethyl linker Inferred: Antimicrobial, anticancer (based on analogs) Likely multi-step alkylation/cyclization (similar to )
2-[3-(1,3-Benzothiazol-2-yl)phenyl]propanenitrile (3b, ) Benzothiazole + aryl Nitrile-substituted aryl Antitubercular (MIC: 3.12 µg/mL against M. tuberculosis) Ullmann coupling/Suzuki reaction
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-4-chlorobenzamide (3g, ) Benzothiazole + thiourea Chlorophenyl group Antibacterial (Gram-positive: MIC 12.5 µg/mL) Condensation with benzoyl isothiocyanate
2-(Thiophen-2-yl)-1H-benzimidazole () Benzimidazole + thiophene Thiophene ring Inferred: Antiviral/antifungal (structural similarity) Cyclocondensation of o-phenylenediamine
Ethyl 2-(1H-benzimidazol-2-yl)acetate derivatives () Benzimidazole + ester Acetate group Crystallographic stability (hydrogen-bonded chains) Multi-step condensation
Key Observations

Structural Flexibility vs. In contrast, compounds with aryl or ester substituents (e.g., 3b ) exhibit planar geometries that favor π-π stacking but limit adaptability.

Biological Activity: Antimicrobial Potential: Thiourea-linked benzothiazoles (e.g., 3g ) show potent antibacterial activity, suggesting the target compound’s benzothiazole moiety may confer similar properties. Antitubercular Activity: Aryl-substituted benzothiazoles (e.g., 3b ) demonstrate significant activity against M. tuberculosis, highlighting the importance of electron-withdrawing groups (e.g., nitriles) in enhancing efficacy.

Synthetic Approaches: The target compound likely requires a multi-step synthesis involving alkylation of benzimidazole precursors followed by cyclization, analogous to methods used for 3g and triazole-linked benzothiazoles .

Physicochemical Properties :

  • Hydrogen-bonding interactions, as observed in ethyl 2-(1H-benzimidazol-2-yl)acetate derivatives , may enhance the target compound’s crystallinity and stability.
  • LogP values for benzothiazole derivatives (e.g., 3g: ~3.5 ) suggest moderate lipophilicity, likely shared by the target compound.

Contradictions and Limitations
  • While benzothiazole-aryls (e.g., 3b ) show antitubercular activity, indole-containing analogs () prioritize different biological targets, underscoring the role of substituent choice in bioactivity.
  • Some derivatives (e.g., triazole-linked compounds in ) exhibit lower yields (<50%), highlighting synthetic challenges for complex hybrids.

Biological Activity

The compound 2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole is a member of the benzimidazole and benzothiazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antibacterial, antiproliferative, and antiviral effects, supported by data tables and relevant case studies.

  • Molecular Formula : C16H14N4S
  • Molecular Weight : 286.37 g/mol
  • IUPAC Name : this compound
  • CAS Number : 3575-07-3

Antibacterial Activity

Recent studies have demonstrated that compounds derived from benzimidazole exhibit significant antibacterial properties. For instance, a study reported that derivatives of benzimidazole showed promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.97 to 1.53 µg/mL for certain derivatives .

Table 1: Antibacterial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus0.97
Compound AEscherichia coli1.53
Compound BPseudomonas aeruginosa2.00

Antiproliferative Activity

The antiproliferative effects of This compound have been evaluated in various cancer cell lines. One study indicated that this compound exhibited selective cytotoxicity against melanoma cells (SK-MEL-5), with an IC50 value of 9.7 µM, highlighting its potential as an anticancer agent .

Table 2: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
SK-MEL-59.73.20
Mia Paca-215.02.50
CEM12.52.00

Antiviral Activity

In addition to antibacterial and antiproliferative properties, compounds in this class have shown antiviral activity against several viral strains. Research indicates that certain derivatives can inhibit viral replication effectively, making them candidates for further development as antiviral agents .

Case Study 1: Anticancer Potential

A recent investigation focused on the synthesis of novel benzimidazole derivatives, including This compound , which were tested for their anticancer properties against various cell lines. The study found that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting a dual mechanism of action .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to This compound displayed significant antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli, reinforcing the therapeutic potential of these derivatives in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzothiazole, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and functional group coupling. For example, benzimidazole precursors are often prepared by refluxing o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions. The thiazole moiety is typically introduced via Hantzsch thiazole synthesis, using α-haloketones and thioureas. Solvent selection (e.g., ethanol or DMF), catalysts (e.g., p-toluenesulfonic acid), and temperature control (60–120°C) are critical for optimizing yields . Post-synthetic purification involves column chromatography or recrystallization using ethyl acetate/ethanol mixtures .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ in benzimidazole and thiazole rings) .
  • NMR (¹H/¹³C) confirms regiochemistry: aromatic protons in benzimidazole (δ 7.2–8.5 ppm) and thiazole (δ 6.8–7.5 ppm) show distinct splitting patterns. Ethyl linkers between rings exhibit triplet/multiplet signals for CH₂ groups .
  • X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions in asymmetric units) .
  • Elemental analysis validates purity by matching calculated/observed C, H, N, S percentages .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?

  • Methodological Answer : Substituents on the benzimidazole or thiazole rings alter electronic and steric properties, affecting target binding. For example:

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance antimicrobial activity by increasing electrophilicity, as seen in fluorinated derivatives .
  • Bulky aryl groups on the thiazole ring improve selectivity for enzyme inhibition (e.g., HIV-1 protease) by occupying hydrophobic pockets .
  • Ethyl linkers between rings enhance conformational flexibility, enabling better adaptation to binding sites . Quantitative structure-activity relationship (QSAR) models and molecular docking (e.g., AutoDock Vina) are used to predict modifications .

Q. How can contradictions in spectral or biological data be resolved during characterization?

  • Methodological Answer :

  • Spectral discrepancies : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions and rule out impurities. Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .
  • Biological variability : Replicate assays under standardized conditions (e.g., MIC tests for antimicrobial activity) and apply statistical analysis (e.g., ANOVA with p < 0.05). Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell viability) .

Q. What strategies are employed to study the compound’s mechanism of action in pharmacological contexts?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like topoisomerase II or proteases using fluorogenic substrates .
  • Cellular uptake studies : Use fluorescent analogs (e.g., dansyl-tagged derivatives) and confocal microscopy to track intracellular localization .
  • Gene expression profiling : RNA sequencing identifies pathways affected by the compound (e.g., apoptosis markers in cancer cell lines) .

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